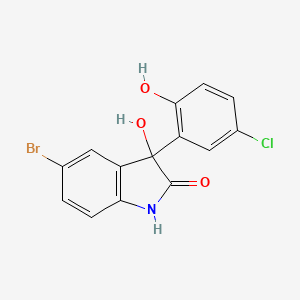![molecular formula C14H14N6O2S B11486608 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11486608.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes thiadiazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Formation of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step may involve coupling the thiadiazole and oxadiazole intermediates with a suitable linker, such as a propanamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
化学反応の分析
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
Thiadiazole Derivatives: Compounds containing the thiadiazole ring.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring.
Propanamide Derivatives: Compounds containing the propanamide group.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C14H14N6O2S |
|---|---|
分子量 |
330.37 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C14H14N6O2S/c1-2-12-18-19-14(23-12)16-10(21)6-7-11-17-13(20-22-11)9-5-3-4-8-15-9/h3-5,8H,2,6-7H2,1H3,(H,16,19,21) |
InChIキー |
JUUPRFXHALRCNW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline](/img/structure/B11486533.png)
![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11486538.png)
![Ethyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11486549.png)
![{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11486553.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11486563.png)
![6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-](/img/structure/B11486571.png)

![N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11486588.png)
![4-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11486599.png)
![1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11486603.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11486610.png)
![ethyl 1-cyclohexyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11486615.png)
